molecular formula C20H22ClF3N4O2 B2357135 Tert-Butyl-4-[2-(3-Chlorphenyl)-6-(Trifluormethyl)pyrimidin-4-yl]piperazin-1-carboxylat CAS No. 1923140-07-1

Tert-Butyl-4-[2-(3-Chlorphenyl)-6-(Trifluormethyl)pyrimidin-4-yl]piperazin-1-carboxylat

Katalognummer: B2357135
CAS-Nummer: 1923140-07-1
Molekulargewicht: 442.87
InChI-Schlüssel: BWRSMSVZDLRNJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22ClF3N4O2 and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a pyrimidine moiety with trifluoromethyl and chlorophenyl substituents, and a tert-butyl ester group. Its molecular formula is C16H19ClF3N3O2C_{16}H_{19}ClF_3N_3O_2, with a molecular weight of approximately 387.79 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.

Research indicates that the compound may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The trifluoromethyl group has been shown to significantly influence pharmacological properties, enhancing potency against specific targets. For instance, compounds with similar structures have demonstrated increased affinity for serotonin receptors, suggesting potential applications in neuropharmacology .

Biological Activity

1. Antiparasitic Activity:
Studies have shown that related compounds exhibit antiparasitic properties. For example, derivatives with similar structural motifs have demonstrated activity against parasites such as Plasmodium spp., which causes malaria. The incorporation of polar functionalities has been noted to improve aqueous solubility and enhance biological activity .

2. Antitumor Effects:
The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies revealed that modifications leading to increased p53 expression and caspase-3 activation resulted in significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .

3. Neuropharmacological Effects:
Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds similar to this one have been noted for their ability to inhibit serotonin reuptake, indicating possible antidepressant-like activities .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent increase in cell death at concentrations as low as 10 µM, with significant activation of apoptotic pathways observed through Western blot analysis .

Case Study 2: Antiparasitic Efficacy
In another investigation focusing on Plasmodium species, derivatives of the compound were tested for their ability to inhibit parasite growth. The results showed an EC50 value of 0.038 µM for one derivative, demonstrating potent activity compared to standard treatments .

Research Findings Summary

Study Focus Findings EC50 (µM)
Anticancer (MCF-7)Induced apoptosis via p53 and caspase activation10 (effective)
AntiparasiticInhibition of Plasmodium growth0.038
NeuropharmacologicalPotential serotonin reuptake inhibitionNot specified

Eigenschaften

IUPAC Name

tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-19(2,3)30-18(29)28-9-7-27(8-10-28)16-12-15(20(22,23)24)25-17(26-16)13-5-4-6-14(21)11-13/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRSMSVZDLRNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.